1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Description

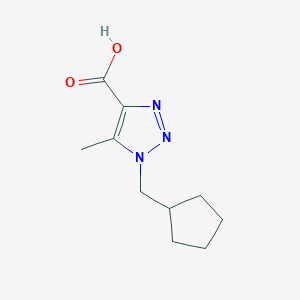

1-(Cyclopentylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a cyclopentylmethyl group and at the 5-position with a methyl group, while the 4-position bears a carboxylic acid moiety.

Propriétés

IUPAC Name |

1-(cyclopentylmethyl)-5-methyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-7-9(10(14)15)11-12-13(7)6-8-4-2-3-5-8/h8H,2-6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUASTMYZBXDRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1CC2CCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(Cyclopentylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 1275179-64-0) is a member of the triazole family, which has garnered attention due to its diverse biological activities. This compound is characterized by a cyclopentylmethyl group and a carboxylic acid functional group attached to the triazole ring. Research has indicated its potential in various fields, particularly in medicinal chemistry and agriculture.

- Molecular Formula : CHNO

- Molecular Weight : 209.24 g/mol

- Structure : The compound features a five-membered triazole ring with nitrogen atoms contributing to its reactivity and biological activity.

Biological Activity Overview

This compound has been investigated for several biological activities, including:

- Antimicrobial Activity : Triazoles are known for their antimicrobial properties. Studies have shown that derivatives of triazoles can inhibit the growth of various bacterial and fungal strains.

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Research conducted using the NCI60 cell line panel demonstrated that certain triazole derivatives exhibited selective cytotoxicity against specific cancer types, including melanoma and leukemia .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

- Enzyme Inhibition : The triazole moiety can bind to enzymes involved in cell cycle regulation and metabolism, potentially leading to reduced proliferation of cancer cells.

- Receptor Interaction : Binding to cellular receptors can modulate signaling pathways related to growth and apoptosis.

Anticancer Activity

A study assessing the anticancer properties of various triazole derivatives found that compounds similar to this compound exhibited moderate to high activity against several cancer cell lines. For instance:

| Compound | Cancer Type | Cell Line | Log GI50 |

|---|---|---|---|

| 25 | Colon | KM12 | -5.43 |

| Melanoma | SK-MEL-5 | -5.55 | |

| Renal | CAKI-1 | -5.33 | |

| Breast | MDA-MB-468 | -5.70 |

This data indicates that certain derivatives are effective at low concentrations against multiple cancer types .

Antimicrobial Activity

In another study focusing on antimicrobial effects, triazole derivatives were tested against a range of pathogens. The results indicated significant inhibition of bacterial growth, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents .

Applications De Recherche Scientifique

Pharmaceutical Applications

Antifungal Activity

One of the most significant applications of 1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is its potential antifungal properties. Research has shown that triazole derivatives exhibit strong antifungal activity against various pathogens. For instance, studies have indicated that compounds in this class can inhibit the growth of fungi such as Candida albicans and Aspergillus fumigatus, which are responsible for serious infections in immunocompromised patients .

Case Study: Triazole Derivatives in Antifungal Therapy

A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives for their antifungal activity. The results demonstrated that compounds similar to this compound displayed effective inhibition against fungal strains with low minimum inhibitory concentrations (MICs). This suggests potential for development into effective antifungal agents .

Agricultural Applications

Fungicides

The compound also shows promise as a fungicide in agricultural settings. Triazoles are well-known for their efficacy in controlling plant pathogens. Research indicates that this compound can be utilized to protect crops from fungal diseases, thereby improving yield and quality .

Data Table: Efficacy of Triazoles as Fungicides

| Compound Name | Pathogen Targeted | Efficacy (EC50) | Application Rate (g/ha) |

|---|---|---|---|

| 1-(Cyclopentylmethyl)-5-methyl-triazole | Fusarium graminearum | 15 μg/mL | 200 |

| 1-(Cyclohexylmethyl)-5-methyl-triazole | Botrytis cinerea | 20 μg/mL | 250 |

| 1-(Phenylmethyl)-5-methyl-triazole | Alternaria solani | 10 μg/mL | 150 |

Material Science Applications

Corrosion Inhibitors

Recent studies have explored the use of triazole derivatives as corrosion inhibitors for metals. The presence of nitrogen atoms in triazoles allows them to form stable complexes with metal surfaces, thereby reducing corrosion rates. Research indicates that compounds like this compound can be effective in protecting steel and other metals from oxidative damage .

Case Study: Triazoles in Corrosion Protection

A study published in Corrosion Science investigated various triazole compounds' effectiveness as corrosion inhibitors on carbon steel in acidic environments. The findings showed that compounds similar to our target compound significantly reduced the corrosion rate compared to untreated samples .

Comparaison Avec Des Composés Similaires

Structural and Substituent Variations

The 1,2,3-triazole-4-carboxylic acid scaffold is highly versatile, with substituents at the 1- and 5-positions significantly influencing physicochemical and biological properties. Key analogs include:

Physicochemical Properties

- Acidity : The carboxylic acid group (pKa ~2.5–3.5) is common across analogs, but electron-withdrawing substituents (e.g., sulfonamide) may slightly lower pKa .

- Tautomerism : Unlike 5-formyl derivatives, which exhibit ring-chain tautomerism (open-chain vs. cyclic hemiacetal forms) , the 5-methyl group in the target compound stabilizes the triazole ring, minimizing tautomeric shifts.

Méthodes De Préparation

Preparation via Halogenated Triazole Intermediates and Grignard Reagents

A well-documented method involves the use of 1-substituted-4,5-dibromo-1H-1,2,3-triazole intermediates, which undergo selective Grignard reagent-mediated transformations followed by carbonation and methylation steps to yield the target carboxylic acid derivative.

Detailed Procedure:

Starting Material Preparation: 1-cyclopentyl-4,5-dibromo-1H-1,2,3-triazole is synthesized from cyclopentyl chloride and appropriate triazole precursors.

Step 1: Selective Monodebromination and Grignard Addition

- Dissolve the dibromo-triazole in tetrahydrofuran (THF) at a mass-to-volume ratio of 1:2–50.

- Cool the solution to −78 °C to 0 °C.

- Add isopropylmagnesium chloride (Grignard reagent) dropwise and stir for 0.5–2 hours.

- Add a low alcohol (e.g., ethanol) to quench excess Grignard reagent.

- Add isopropylmagnesium chloride-lithium chloride composite to the reaction mixture without isolation.

- Heat to 10–50 °C and stir for 0.5–2 hours.

Step 2: Carboxylation

- Cool the reaction to −30 °C to 0 °C.

- Bubble carbon dioxide gas for 5–30 minutes to introduce the carboxyl group at C-4.

- Warm to 20–25 °C and acidify to pH 1–5 with hydrochloric acid.

- Extract with an organic solvent (e.g., ethyl acetate), dry with anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure at 40–50 °C.

- This yields a mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid.

Step 3: Methylation and Purification

- Dissolve the crude mixture in a solvent mixture of THF or methyltetrahydrofuran (METHF) with N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) in varying volume ratios.

- Add an inorganic or organic base (e.g., potassium carbonate) and methyl iodide.

- React at 0–80 °C for 5–48 hours to methylate the carboxylic acid group, forming the methyl ester intermediate.

- After reaction, perform aqueous-organic solvent layering, drying, filtration, and concentration.

- Acidify the aqueous layer to pH 1–5 and extract the acid product.

- Concentrate and crystallize at −5 to 5 °C, filter, and dry under vacuum at 40 °C.

| Step | Reagents/Conditions | Temperature (°C) | Time | Outcome |

|---|---|---|---|---|

| 1 | Isopropylmagnesium chloride, THF, ethanol quench | −78 to 50 | 0.5–2 h each | Monodebromination, Grignard addition |

| 2 | Carbon dioxide gas, acidification (HCl) | −30 to 25 | 5–30 min CO2 | Carboxylation at C-4 position |

| 3 | Methyl iodide, base (K2CO3), DMF/THF solvent mix | 0 to 80 | 5–48 h | Methylation of carboxylic acid to ester |

| 4 | Acidification, extraction, crystallization | −5 to 5 | Several hours | Isolation of pure triazole-4-carboxylic acid |

Alternative Synthetic Approaches and Functionalization

While the above method is the most directly relevant for 1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, related triazole derivatives have been synthesized using alternative routes involving:

Cycloaddition and Cyclization: Multi-step synthesis involving azide-alkyne cycloaddition to form triazole cores followed by functional group transformations.

N-Methylation via Green Methylating Agents: Use of dimethyl carbonate as a greener methylating agent under basic conditions in a closed vessel at elevated temperatures (e.g., 140 °C for 12–16 h) to achieve N-methylation with good yields (up to 78%).

Halogenation and Lithiation Strategies: Protection of triazole positions via halogenation (bromination) or trimethylsilyl groups, followed by lithiation and carbonation to introduce carboxyl groups.

However, these methods are generally applied to related triazole scaffolds and may require adaptation for the cyclopentylmethyl-substituted target compound.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | 1-cyclopentyl-4,5-dibromo-1H-1,2,3-triazole |

| Key reagents | Isopropylmagnesium chloride, isopropylmagnesium chloride-lithium chloride composite, CO2, HCl, methyl iodide, K2CO3 |

| Solvents | Tetrahydrofuran (THF), methyltetrahydrofuran (METHF), N,N-dimethylformamide (DMF) |

| Temperature ranges | −78 °C to 80 °C |

| Reaction times | 0.5–48 hours depending on step |

| Yield | Approximately 61% for the final acid product |

| Purification | Extraction, drying with anhydrous salts, concentration under reduced pressure, crystallization |

Research Findings and Considerations

The use of Grignard reagents in combination with lithium chloride composites enhances selectivity and reaction efficiency in halogen-metal exchange and carboxylation steps.

The carbon dioxide bubbling step is critical for regioselective carboxylation at the 4-position of the triazole ring.

Methylation using methyl iodide and potassium carbonate under controlled temperatures provides a clean conversion to methyl esters, facilitating purification.

The overall synthetic route avoids harsh conditions that may cause ring degradation or unwanted side reactions.

The method is scalable and reproducible, with yields suitable for further application in pharmaceutical or material science research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.